17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] is a synthetic steroidal compound It is known for its complex structure, which includes a furan ring attached to the steroid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] typically involves the esterification of 17beta-Hydroxyestr-4-en-3-one with 3-(2-furyl)propionic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related treatments.
Wirkmechanismus
The mechanism of action of 17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include steroid hormone signaling and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17beta-Hydroxyestr-4-en-3-one: Lacks the furan ring, making it less complex.
17beta-Hydroxyestr-5(10)-en-3-one: Differs in the position of the double bond.
17beta-Hydroxyestr-4-en-3-one cyclopentanepropionate: Contains a cyclopentane ring instead of a furan ring.
Uniqueness
17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] is unique due to the presence of the furan ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar steroidal compounds .
Eigenschaften
Molekularformel |
C25H32O4 |
---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C25H32O4/c1-25-13-12-20-19-8-5-17(26)15-16(19)4-7-21(20)22(25)9-10-23(25)29-24(27)11-6-18-3-2-14-28-18/h2-3,14-15,19-23H,4-13H2,1H3 |
InChI-Schlüssel |
ICNIVTHKZKRHPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CO4)CCC5=CC(=O)CCC35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.